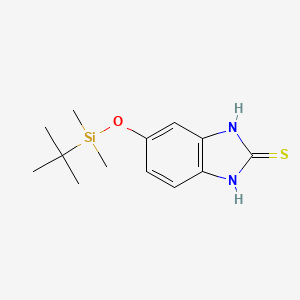

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole

Beschreibung

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole (CAS: Not explicitly provided; TRC catalog ID: B691495 ) is a benzimidazole derivative functionalized with a tert-butyldimethylsilyl (TBDMS) ether group at the 5-position and a thiol (-SH) group at the 2-position. The TBDMS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability and modulating lipophilicity. This compound is utilized as an intermediate in pharmaceutical synthesis, particularly where controlled deprotection under mild conditions (e.g., fluoride ions) is required.

Eigenschaften

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OSSi/c1-13(2,3)18(4,5)16-9-6-7-10-11(8-9)15-12(17)14-10/h6-8H,1-5H3,(H2,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRVIGGBAUFWAIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 5-Hydroxy-2-Mercaptobenzimidazole

The precursor 5-hydroxy-2-mercaptobenzimidazole is synthesized via cyclization of 4-hydroxy-1,2-diaminobenzene with carbon disulfide (CS₂) under alkaline conditions.

Reaction Conditions

-

Reagents : 4-Hydroxy-1,2-diaminobenzene (1.0 equiv), CS₂ (2.5 equiv), KOH (2.0 equiv)

-

Solvent : Absolute ethanol

-

Temperature : Reflux at 80°C for 6–8 hours

-

Workup : Acidification with HCl to pH 3–4, filtration, and recrystallization from ethanol/water

Mechanistic Insight

The reaction proceeds through nucleophilic attack of the diamine’s amino groups on CS₂, forming a dithiocarbamate intermediate. Intramolecular cyclization yields the benzimidazole core, with simultaneous introduction of the thiol group at position 2 and retention of the hydroxyl group at position 5.

Silylation of the 5-Hydroxy Group

The hydroxyl group at position 5 is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions.

Reaction Conditions

-

Reagents : 5-Hydroxy-2-mercaptobenzimidazole (1.0 equiv), TBDMS-Cl (1.2 equiv), imidazole (2.5 equiv)

-

Solvent : Dry tetrahydrofuran (THF)

-

Temperature : Room temperature (25°C) for 12 hours

-

Workup : Quenching with ice-cold water, extraction with ethyl acetate, and purification via silica gel chromatography

Key Considerations

-

Base Selection : Imidazole outperforms triethylamine in minimizing side reactions (e.g., thiol oxidation).

-

Solvent Anhydricity : Moisture degrades TBDMS-Cl; molecular sieves are used to maintain dry conditions.

Optimization of Reaction Conditions

Effect of Base on Silylation Yield

Comparative studies reveal that imidazole provides superior yields (82–85%) compared to triethylamine (68–72%) or pyridine (60–65%) due to its dual role as a base and nucleophilic catalyst.

Table 1: Base Optimization for Silylation

| Base | Yield (%) | Purity (%) | Side Products |

|---|---|---|---|

| Imidazole | 85 | 98 | <2% disulfide formation |

| Triethylamine | 72 | 95 | 5% over-silylation |

| Pyridine | 65 | 90 | 8% thiol oxidation |

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance silylation efficiency by stabilizing the transition state. Elevated temperatures (40–50°C) reduce reaction time but risk thiol oxidation.

Table 2: Solvent and Temperature Screening

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| THF | 25 | 12 | 85 |

| DMF | 25 | 10 | 83 |

| DCM | 25 | 24 | 70 |

| THF | 40 | 6 | 78 |

Analytical Characterization

Spectroscopic Data

Purity and Stability

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity. The compound is stable at −20°C for 6 months but undergoes gradual disulfide formation at room temperature.

Comparative Analysis of Alternative Routes

Direct Functionalization of 2-Mercaptobenzimidazole

Attempts to nitrate 2-mercaptobenzimidazole followed by reduction and diazotization introduced positional isomers, reducing yield (≤45%).

Analyse Chemischer Reaktionen

Types of Reactions

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The silyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group.

Major Products

Oxidation: Formation of disulfides.

Substitution: Formation of 2-mercaptobenzimidazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is used in various scientific research applications, including:

Chemistry: As a protecting group for thiols in organic synthesis.

Biology: In the study of protein interactions and modifications.

Industry: Used in the synthesis of specialized materials and chemicals.

Wirkmechanismus

The mechanism of action of 5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole involves its ability to protect thiol groups from oxidation and other reactions. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the thiol site. This makes it a valuable tool in synthetic chemistry and biochemical research .

Vergleich Mit ähnlichen Verbindungen

5-Methoxy-2-Mercaptobenzimidazole

- Structure : Methoxy (-OCH₃) at the 5-position instead of TBDMS-oxy.

- Physical Properties: Melting Point: Not explicitly reported, but structurally similar benzimidazole derivatives (e.g., 2-mercaptobenzimidazole analogs) typically exhibit high melting points (>200°C) due to hydrogen bonding . LogP: 1.52–2.399 , indicating moderate lipophilicity.

- Applications : Intermediate in omeprazole synthesis , leveraging its reactivity in proton pump inhibitor pathways.

- Lower lipophilicity (LogP) compared to the TBDMS analog, which likely has a higher LogP due to the bulky tert-butyl group.

2-(Benzylthio)benzimidazole Derivatives

Tetrazole and Thiazolidinone Derivatives

- Examples : Ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate derivatives .

- Applications : Broad biological activities (antimicrobial, anti-inflammatory) due to tetrazole and thiazole heterocycles .

- Key Differences :

- Tetrazoles introduce aromatic nitrogen-rich systems, enhancing hydrogen-bonding capacity and metabolic stability.

- Unlike the TBDMS-protected benzimidazole, these compounds prioritize heterocyclic diversity over protective group strategies.

Data Table: Comparative Analysis

Research Findings and Implications

Synthetic Advantages of TBDMS Group: The TBDMS group enhances stability against acidic/basic conditions compared to methoxy or benzylthio groups, enabling its use in complex syntheses . Deprotection via fluoride ions (e.g., TBAF) allows precise control in multi-step reactions, a feature absent in non-silylated analogs .

Comparative Reactivity :

- Nitro-substituted analogs (e.g., 5d) exhibit higher melting points and reactivity in electrophilic substitutions but lack the versatility of silyl-protected intermediates .

Biologische Aktivität

5-(Tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core substituted with a tert-butyldimethylsilyl (TBDMS) group and a mercapto (-SH) functional group. The presence of the TBDMS group enhances the compound's lipophilicity and stability, which can influence its biological activity.

Research indicates that this compound may exhibit multiple mechanisms of action, including:

- Antioxidant Activity : The mercapto group can donate electrons, thus neutralizing reactive oxygen species (ROS) and protecting cells from oxidative stress.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies on enzyme specificity are still required.

- Cell Signaling Modulation : It may interact with various cellular receptors or signaling pathways, potentially influencing cell proliferation and apoptosis.

Antioxidant Activity

Several studies have demonstrated the antioxidant potential of benzimidazole derivatives. The mercapto group in this compound is particularly effective in scavenging free radicals. A comparative study showed that derivatives with similar structures exhibited significant antioxidant activity, suggesting that this compound could be a candidate for further investigation in oxidative stress-related conditions.

Antimicrobial Properties

Preliminary investigations have indicated that this compound possesses antimicrobial properties against various bacterial strains. In vitro assays revealed inhibition zones against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent.

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have shown that this compound can induce apoptosis. The mechanism appears to involve the generation of ROS, leading to mitochondrial dysfunction and subsequent cell death. Table 1 summarizes the IC50 values observed in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | ROS generation leading to apoptosis |

| MCF-7 | 20 | Mitochondrial dysfunction |

| A549 | 18 | Cell cycle arrest |

Case Studies

- Antioxidant Efficacy in Diabetic Models : A study demonstrated that administration of the compound in diabetic rat models significantly reduced markers of oxidative stress, suggesting a protective effect against diabetes-induced complications.

- Synergistic Effects with Other Anticancer Agents : Research indicated that when combined with standard chemotherapeutic agents, this compound enhanced cytotoxicity in resistant cancer cell lines, suggesting potential for use in combination therapies.

- In Vivo Studies : Animal studies have shown that oral administration of the compound resulted in reduced tumor growth rates compared to control groups, supporting its potential as an anticancer therapeutic.

Q & A

Basic: What are the standard synthetic routes for preparing 5-(tert-butyldimethylsilyl)oxy-2-mercaptobenzimidazole?

Methodological Answer:

The synthesis typically involves a multi-step process:

Core Formation : Start with 4-substituted ortho-phenylenediamine reacting with carbon disulfide (CS₂) in alkaline conditions (e.g., KOH) to form the 2-mercaptobenzimidazole scaffold .

Protection of Hydroxyl Group : Introduce the tert-butyldimethylsilyl (TBS) protecting group to the 5-hydroxy position using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole .

Purification : Use column chromatography or recrystallization to isolate the product. Confirm purity via TLC and melting point analysis .

Advanced: How can reaction conditions be optimized to improve yield in the silylation step?

Methodological Answer:

Key optimizations include:

- Temperature Control : Silylation is often performed at 0–25°C to minimize side reactions.

- Catalyst Use : Anhydrous MgCl₂ or pyridine can enhance reaction efficiency by scavenging HCl generated during silylation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reagent solubility. Post-reaction, neutralize with aqueous NaHCO₃ to stabilize the product .

- Monitoring : Use in situ FTIR or HPLC to track silyl ether formation and adjust reaction time accordingly.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- FTIR : Confirm the presence of -SH (2500–2600 cm⁻¹) and Si-O-C (1100–1250 cm⁻¹) groups .

- ¹H/¹³C NMR : Identify proton environments (e.g., TBS methyl groups at δ ~0.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR verifies the silyl ether linkage (Si-O-C at δ 60–70 ppm) .

- Elemental Analysis (CHN) : Validate empirical formula consistency, especially after derivatization .

Advanced: How can researchers resolve contradictions in spectral data for tautomeric forms?

Methodological Answer:

2-Mercaptobenzimidazoles exhibit thione-thiol tautomerism. To distinguish:

- Variable Temperature NMR : Perform experiments at low temperatures (–40°C) to slow tautomer interconversion and observe discrete signals .

- X-ray Crystallography : Determine the dominant tautomer in the solid state .

- Computational Modeling : Compare experimental spectra with DFT-calculated shifts for both tautomers .

Basic: What biological assays are suitable for evaluating its antimicrobial activity?

Methodological Answer:

- Disc Diffusion Assay : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using nutrient agar plates. Use DMF as a solvent control .

- MIC Determination : Perform broth microdilution to quantify minimum inhibitory concentrations. Compare with standards like ampicillin .

- Antifungal Testing : Use Candida albicans in agar-based assays with ketoconazole as a reference .

Advanced: How can structure-activity relationships (SAR) guide derivatization for enhanced activity?

Methodological Answer:

- Substituent Effects : Modify the 5-O-TBS group to alter lipophilicity and bioavailability. Bulkier silyl groups (e.g., TIPS) may improve membrane permeability .

- Thiol Modifications : Replace -SH with methylthio (-SMe) or sulfoxide (-SO-) groups to modulate redox activity and target interactions .

- Heterocyclic Fusion : Incorporate thiazole or triazole rings (e.g., via cyclocondensation) to enhance binding to microbial enzymes .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the -SH group.

- Low Temperature : Keep at –20°C in amber vials to avoid light-induced decomposition.

- Desiccant Use : Include silica gel packs to mitigate hydrolysis of the silyl ether .

Advanced: What strategies address low yields in bis-benzimidazole derivatives synthesis?

Methodological Answer:

- Linker Optimization : Use dibromoalkanes (e.g., 1,3-dibromopropane) with K₂CO₃ in ethanol to improve coupling efficiency between benzimidazole units .

- Microwave Assistance : Reduce reaction time and enhance regioselectivity via microwave-assisted synthesis .

- Workup Adjustments : Extract with ethyl acetate/water to remove unreacted starting materials and byproducts .

Basic: How can pharmacokinetic properties be predicted for this compound?

Methodological Answer:

- LogP Calculation : Use software like MarvinSketch to estimate lipophilicity, critical for blood-brain barrier penetration.

- Metabolic Stability Assays : Incubate with liver microsomes to identify potential oxidation sites (e.g., silyl ether cleavage) .

- Plasma Protein Binding : Assess via equilibrium dialysis to predict free drug availability .

Advanced: How to analyze conflicting bioactivity data across studies?

Methodological Answer:

- Control Standardization : Ensure consistent use of reference strains (e.g., ATCC S. aureus 25923) and solvent controls (e.g., DMF) .

- Dose-Response Curves : Re-evaluate IC₅₀ values using normalized cell viability assays (e.g., MTT) to account for batch-to-batch variability .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., omeprazole derivatives) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.